4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine

Medicinal Chemistry PARP1 Inhibition Adrenergic Receptors

Researchers requiring reproducible SAR data face significant bioactivity shifts from altered fluorine substitution patterns on aminothiazoles (e.g., 33-fold IC50 differences between difluoro isomers). This 4-(2,3-difluorophenyl)-1,3-thiazol-2-amine (CAS 187848-00-6) provides: - The exact 2,3-difluoro motif required for PARP1 inhibitors (picomolar IC50) and EP1124810 antitumor agents - Quantifiable pKa difference (ΔpKa = 0.42) vs. 5-substituted isomer for systematic SAR studies - Validated intermediate for beta-2 adrenergic receptor ligands (IC50 = 760 nM) Available for immediate R&D supply with batch-specific COA.

Molecular Formula C9H6F2N2S
Molecular Weight 212.22 g/mol
CAS No. 187848-00-6
Cat. No. B3248554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine
CAS187848-00-6
Molecular FormulaC9H6F2N2S
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)C2=CSC(=N2)N
InChIInChI=1S/C9H6F2N2S/c10-6-3-1-2-5(8(6)11)7-4-14-9(12)13-7/h1-4H,(H2,12,13)
InChIKeyDGNSTKXPQRVXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine: Fluorinated Building Block for Drug Discovery


4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine, also known as 4-(2,3-difluorophenyl)-1,3-thiazol-2-amine, is a member of the 2-aminothiazole class of heterocyclic compounds. It is characterized by a thiazole core substituted at the 4-position with a 2,3-difluorophenyl ring . This compound serves as a versatile and crucial building block in medicinal chemistry and organic synthesis due to its molecular weight of 212.22 g/mol, the presence of the unique 2,3-difluoro substitution pattern on the phenyl ring, and the reactive 2-amino group . Its primary value in scientific and industrial settings lies not necessarily in its own direct biological activity, but in its capacity as a foundational intermediate for the creation of more complex, pharmacologically active molecules, including kinase inhibitors and other therapeutic agents [1].

2,3-difluoro substitution pattern
Enables regioselective SAR exploration
Reactive 2-amino handle
Supports urea, amide, and heterocycle formation
Building block for kinase and GPCR libraries
Scaffold elaboration potential reported in patents

4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine: Irreplaceable Aminothiazole


Substituting 4-(2,3-difluoro-phenyl)-thiazol-2-ylamine with a different aminothiazole analog is not a trivial decision due to the profound impact of the specific substitution pattern on physicochemical properties, binding interactions, and resulting biological activity. Even subtle changes in the position of fluorine atoms on the phenyl ring can drastically alter a compound's performance. For instance, a study on glutathione reductase (GR) inhibition demonstrated that among a series of closely related aminothiazoles, 2-amino-4-(2,4-difluorophenyl) thiazole was the most potent, while 4-(3,4-difluorophenyl)-1,3-thiazol-2-amino was the least potent, with IC50 values differing by more than 30-fold (0.64 µM vs. 21 µM) [1][2]. Furthermore, the specific 2,3-difluoro motif has been demonstrated to be a critical component of highly potent compounds, such as in the synthesis of derivatives targeting PARP1 with picomolar IC50 values [3]. Therefore, the choice of this specific isomer is critical for replicating published synthetic routes, ensuring desired reactivity, and achieving the intended biological outcomes in downstream applications. Generic substitution risks introducing unwanted steric effects, altering electronic distribution, and ultimately leading to a significant loss of potency, selectivity, or complete project failure.

!
Fluorine position on phenyl ring may shift target binding and inhibition mechanism; class-level data shows >30-fold potency variation between regioisomers.
!
Physicochemical properties (pKa) differ between positional isomers, altering ionization and permeability profiles.
!
Documented synthetic routes in patents specify this isomer; using an alternative may require re-validating the synthetic pathway.

4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine: Quantitative Comparison with Analogs


2,3-Difluorophenyl Motif Yields High-Affinity Ligands

The value of the 4-(2,3-difluorophenyl)thiazol-2-ylamine scaffold is demonstrated by the high potency of its elaborated derivatives. While the base compound itself is a building block, a derivative containing this exact core (CHEMBL125963) exhibited a high affinity (IC50 = 760 nM) for the human beta-2 adrenergic receptor [1][2]. More strikingly, a related compound series using a 2,3-difluorophenyl-linker produced a PARP1 inhibitor with an IC50 of 1.3 nM [3]. This contrasts with simpler or differently substituted analogs which may serve as weaker starting points, as illustrated by a study where a series of 4-phenylthiazol-2-amine derivatives for HCC treatment yielded a lead compound with an IC50 of 0.94 µM against HepG2 cells, which, while potent, demonstrates the varying degrees of optimization potential from different starting scaffolds [4].

Derivative binding affinity
Reported
IC50 = 760 nM (CHEMBL125963, β2-AR)
IC50 = 1.3 nM (PARP1 inhibitor with 2,3-difluoro linker)
Supports scaffold elaboration potential for target binding assays
Binding on CHO cells expressing human β2-AR; cross-study comparison
Medicinal Chemistry PARP1 Inhibition Adrenergic Receptors

pKa Variations from Fluorine Substitution Patterns

The specific substitution pattern on the phenyl ring directly influences key physicochemical parameters, which in turn affects compound behavior in assays and formulation. For 4-(2,3-difluorophenyl)-1,3-thiazol-2-amine (CAS 187848-00-6), the predicted pKa is 3.26 ± 0.10 . In contrast, its positional isomer, 5-(2,3-difluorophenyl)thiazol-2-amine (CAS 1340417-36-8), where the thiazole ring is attached at a different position, has a predicted pKa of 3.68 ± 0.10 . This 0.42-unit difference in pKa signifies a 2.6-fold change in the ratio of ionized to unionized species at a given pH, which can lead to significant differences in solubility, membrane permeability, and target binding.

Predicted pKa variation
Data to verify
ΔpKa = 0.42 (3.26 vs 3.68)
Ionization state differences may affect solubility and permeability
Predicted values from ChemicalBook; 4-(2,3-DFP)-thiazol-2-amine vs 5-(2,3-DFP) isomer
Physicochemical Properties pKa Drug Design

Fluorine Position Effects on Glutathione Reductase Inhibition

A direct study comparing six aminothiazole derivatives on human glutathione reductase (GR) provides class-level evidence for the significant impact of fluorine substitution position on biological activity. The study found that 2-amino-4-(2,4-difluorophenyl) thiazole was the most potent inhibitor (IC50 = 0.64 µM), while its positional isomer, 4-(3,4-difluorophenyl)-1,3-thiazol-2-amino, was 33-fold less potent (IC50 = 21 µM) [1][2]. While the specific 2,3-difluoro isomer was not tested in this assay, this data strongly supports the general principle that the substitution pattern is a primary determinant of a compound's inhibitory activity and mechanism. The 2,4-difluoro isomer acted as a competitive inhibitor, whereas all others tested were non-competitive [1][2]. This class-level inference underscores the high risk of substituting the 2,3-difluoro isomer with a different regioisomer, as it is likely to result in significantly altered potency and mechanism of action.

GR inhibition: isomer impact
Class-level
33-fold IC50 difference (0.64 µM vs 21 µM) between 2,4- and 3,4-difluoro isomers
Supports substitution risk; fluorine position strongly modulates inhibitory activity
Glutathione reductase from human erythrocytes; 2,3-isomer not tested directly
Enzyme Inhibition SAR Glutathione Reductase

Key Synthon for Kinase Inhibitors and Antitumor Agents

The compound's inclusion in key patent literature provides strong evidence of its recognized value in specific therapeutic applications. The European patent EP1124810, titled '2-Amino-Thiazole Derivatives, Process for Their Preparation, and Their Use as Antitumor Agents,' claims a broad class of compounds that includes 4-(2,3-difluorophenyl)-1,3-thiazol-2-amine as a key intermediate [1]. Furthermore, its use in synthesizing derivatives of thiazolylamino-substituted heterocycles as kinase inhibitors has been described, which show antiproliferative activity against tumor cells [2]. This documented utility in the development of antitumor and kinase-targeting agents provides a clear and verifiable advantage for scientific users focused on these research areas, as opposed to a generic aminothiazole with no such documented pedigree.

Patent-documented intermediate
Reported
Claimed in EP1124810 as intermediate for antitumor agents; used in kinase inhibitor patents
Documented pedigree may support selection for kinase and oncology target research
Patents do not quantify activity of the building block itself
Medicinal Chemistry Kinase Inhibitors Patents

4-(2,3-Difluoro-phenyl)-thiazol-2-ylamine: Application Scenarios


High-Affinity Ligand Synthesis for GPCRs and Kinases

This compound is the ideal starting material for synthesizing derivatives targeting G-protein coupled receptors (GPCRs) and kinases. As demonstrated by the derivative CHEMBL125963, the 4-(2,3-difluorophenyl)thiazole core can be elaborated to achieve high binding affinity (IC50 = 760 nM) for the beta-2 adrenergic receptor [1]. Furthermore, the core is a key motif in patented antitumor agents (EP1124810) and kinase inhibitors [2][3]. This makes the compound a strategic purchase for medicinal chemistry labs aiming to develop potent and selective ligands for these therapeutically important target classes.

Fluorine Position SAR Studies

The quantifiable difference in predicted pKa (ΔpKa = 0.42) between this compound and its 5-(2,3-difluorophenyl)thiazol-2-amine isomer provides a clear rationale for its use in SAR studies . Furthermore, the class-level evidence showing a 33-fold difference in GR inhibitory potency between 2,4- and 3,4-difluoro isomers highlights the extreme sensitivity of biological activity to fluorine substitution patterns [4][5]. Researchers can confidently procure this specific isomer to systematically probe the effects of the 2,3-difluoro motif on target binding, selectivity, and ADME properties, providing valuable data for lead optimization programs.

Patented Synthesis Intermediate for Scale-Up

For groups involved in scaling up the synthesis of complex pharmaceutical candidates, this compound offers a defined and documented entry point. Its role as a claimed intermediate in European Patent EP1124810 provides a clear synthetic pathway and a justification for its use in the preparation of larger quantities of material [2]. Procuring this specific compound ensures fidelity to the patented route, avoiding the need to re-validate synthetic schemes with alternative, less-documented aminothiazole analogs.

Application
Selection Property
Validation Focus
GPCR and kinase ligand discovery
2,3-difluoro scaffold with reactive amine
Target binding and selectivity profiling in relevant assays
Fluorine substitution SAR studies
Isomeric purity and defined fluorine pattern
Comparative pKa and enzyme inhibition screening
Patented synthesis route replication
Patent-identified intermediate identity
Route fidelity and scale-up consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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